molecular formula C9H9BF2O2 B1393479 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane CAS No. 1073372-07-2

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane

Cat. No.: B1393479
CAS No.: 1073372-07-2
M. Wt: 197.98 g/mol
InChI Key: AHKNGRYTXDKKDQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2,4-difluorophenyl group. The incorporation of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the cells or tissues it is acting upon.

Biochemical Analysis

Biochemical Properties

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. The interaction between this compound and these enzymes can lead to the inhibition of their activity, thereby affecting the production of eicosanoids, which are signaling molecules that play a role in inflammation and other physiological processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Additionally, this compound can alter the metabolic flux within cells by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various xenobiotics . This compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes, leading to changes in metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its affinity for various binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2,4-difluorophenylboronic acid with ethylene glycol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which subsequently cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically cooled to room temperature before being subjected to purification techniques such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenyl isothiocyanate

Comparison

2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity compared to other similar compounds. For instance, 2-(2,4-Difluorophenyl)pyridine lacks the boron atom and thus does not exhibit the same Lewis acidic properties. Similarly, 2,4-Difluorophenyl isocyanate and 2,4-Difluorophenyl isothiocyanate have different functional groups that lead to different reactivity patterns and applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKNGRYTXDKKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674741
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-07-2
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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